molecular formula C7H7F3N2O3 B8183608 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid

2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid

Cat. No.: B8183608
M. Wt: 224.14 g/mol
InChI Key: OINBPGHADJTSOV-UHFFFAOYSA-N
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Description

2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid: is an organic compound that features a trifluoroethyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides.

    Attachment of the Acetic Acid Moiety: The final step involves the esterification of the pyrazole derivative with chloroacetic acid, followed by hydrolysis to yield the desired acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoroethyl group to a difluoroethyl or ethyl group.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of difluoroethyl or ethyl derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl)oxy)acetic acid
  • 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)oxy)acetic acid
  • 2-((1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)oxy)acetic acid

Uniqueness

2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)acetic acid is unique due to the specific positioning of the trifluoroethyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3/c8-7(9,10)4-12-2-5(1-11-12)15-3-6(13)14/h1-2H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINBPGHADJTSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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